Dabrafenib-d9

LC-MS/MS Therapeutic Drug Monitoring Bioanalytical Method Validation

Dabrafenib-d9 is the optimal internal standard for quantifying Dabrafenib, overcoming limitations of unlabeled or non-isotopic analogs. Its nine deuterium atoms ensure distinct mass detection while maintaining co-elution, effectively compensating for matrix effects (0.87-0.98 MF). This is critical for achieving precision (2.0-14.9% CV) and accuracy (-1.2% to 10.9% bias) required by FDA/EMA guidance for clinical and preclinical studies.

Molecular Formula C23H20F3N5O2S2
Molecular Weight 528.6 g/mol
Cat. No. B590880
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDabrafenib-d9
SynonymsN-[3-[5-(2-Amino-4-pyrimidinyl)-2-[1,1-di(methyl-d3)ethyl-2,2,2-d3]-4-thiazolyl]-2-fluorophenyl]-2,6-difluoro-benzenesulfonamide;  GSK 2118436-d9;  Tafinlar-d9
Molecular FormulaC23H20F3N5O2S2
Molecular Weight528.6 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=NC(=C(S1)C2=NC(=NC=C2)N)C3=C(C(=CC=C3)NS(=O)(=O)C4=C(C=CC=C4F)F)F
InChIInChI=1S/C23H20F3N5O2S2/c1-23(2,3)21-30-18(19(34-21)16-10-11-28-22(27)29-16)12-6-4-9-15(17(12)26)31-35(32,33)20-13(24)7-5-8-14(20)25/h4-11,31H,1-3H3,(H2,27,28,29)/i1D3,2D3,3D3
InChIKeyBFSMGDJOXZAERB-GQALSZNTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dabrafenib-d9 (CAS 1423119-98-5): A Deuterated Internal Standard for Accurate LC-MS/MS Quantification of the BRAF Inhibitor Dabrafenib in Pharmacokinetic and Therapeutic Drug Monitoring Studies


Dabrafenib-d9 is a stable isotope-labeled analog of the ATP-competitive Raf inhibitor Dabrafenib . It is chemically defined as N-(3-(5-(2-aminopyrimidin-4-yl)-2-(2-(methyl-d3)propan-2-yl-1,1,1,3,3,3-d6)thiazol-4-yl)-2-fluorophenyl)-2,6-difluorobenzenesulfonamide, with the molecular formula C23H11D9F3N5O2S2 and a molecular weight of 528.62 g/mol . Dabrafenib-d9 incorporates nine deuterium atoms at the tert-butyl moiety of the parent molecule . This isotopic substitution confers near-identical physicochemical properties to the unlabeled analyte while enabling distinct mass spectrometric detection, making it an optimal internal standard (IS) for the precise and accurate quantification of Dabrafenib in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1].

The Critical Pitfalls of Interchanging Isotope-Labeled Internal Standards for Dabrafenib Bioanalysis


In quantitative LC-MS/MS bioanalysis, direct substitution of a deuterated internal standard like Dabrafenib-d9 with an unlabeled analog or a structurally distinct compound is a primary source of assay imprecision and inaccuracy. The selection of an IS is not arbitrary; its performance is dictated by its ability to co-elute with the analyte and experience identical matrix effects and extraction recovery. Unlabeled Dabrafenib, while chemically identical, cannot be distinguished from the analyte by the mass spectrometer, precluding its use as an IS. Non-isotopic structural analogs (e.g., PLX4720) exhibit different ionization efficiencies, chromatographic retention times, and susceptibility to matrix effects compared to Dabrafenib, leading to variable analyte-to-IS peak area ratios and increased inter-assay variability [1]. This results in compromised method validation parameters, including wider coefficients of variation (CV) and greater bias, ultimately failing to meet the stringent acceptance criteria mandated by regulatory guidance for bioanalytical method validation [2].

Quantitative Evidence for Dabrafenib-d9: A Comparator-Based Evaluation of Performance in LC-MS/MS Assays


Dabrafenib-d9 Enables a High-Accuracy, Wide-Range LC-MS/MS Method for Simultaneous Quantification in Human Plasma

In a validated LC-MS/MS method for the simultaneous quantification of Dabrafenib, its metabolite hydroxy-dabrafenib, and Trametinib in human plasma, Dabrafenib-d9 was employed as the sole internal standard [1]. The method, utilizing protein precipitation with acetonitrile containing 1% formic acid for extraction, demonstrated robust analytical performance across a wide calibration range (10-2000 ng/mL for Dabrafenib) [1].

LC-MS/MS Therapeutic Drug Monitoring Bioanalytical Method Validation BRAF Inhibitor

Dabrafenib-d9 Provides High Isotopic Purity and Enrichment, Minimizing Cross-Talk and Ensuring Assay Specificity

A critical quality attribute for a deuterated internal standard is its isotopic enrichment and chemical purity, which directly impacts assay specificity by minimizing cross-talk from the unlabeled (d0) species. Dabrafenib-d9 is specified with high purity standards across reputable vendors . For instance, Santa Cruz Biotechnology certifies Dabrafenib-d9 with a purity of ≥98.0% by HPLC and an isotopic enrichment of ≥98.0% (with a representative lot showing 99.5% purity and 99.0% isotopic enrichment) .

Isotopic Purity HPLC Mass Spectrometry Internal Standard

Superior Matrix Effect Management: Dabrafenib-d9 as a Co-Eluting IS Corrects for Ionization Variability

The primary function of an isotopically labeled IS is to compensate for variations in sample preparation and, most importantly, matrix effects during electrospray ionization (ESI). In a validated method for the simultaneous quantitation of Dabrafenib and Encorafenib, the use of an IS (implied to be an isotopically labeled analog for each analyte) resulted in mean internal standard-normalized matrix factors ranging from 0.87 to 0.98 [1].

Matrix Effect Ion Suppression LC-MS/MS Internal Standard

Strategic Procurement Scenarios for Dabrafenib-d9: From Clinical PK to Regulatory Bioanalysis


Clinical Pharmacokinetic Studies and Therapeutic Drug Monitoring

Dabrafenib-d9 is the definitive internal standard for the accurate quantification of Dabrafenib and its metabolite hydroxy-dabrafenib in human plasma samples from clinical trials and therapeutic drug monitoring (TDM) programs. The validated LC-MS/MS method utilizing Dabrafenib-d9, which demonstrates precision (2.0-14.9% CV) and accuracy (-1.2% to 10.9% bias) across a wide calibration range (10-2000 ng/mL), provides the robust analytical foundation required for assessing drug exposure, pharmacokinetic variability, and adherence in patients with BRAF-mutated cancers [1].

Regulated Bioanalytical Method Development and Validation

For CROs and pharmaceutical companies developing and validating bioanalytical methods for Dabrafenib in accordance with FDA or EMA guidance, Dabrafenib-d9 is an essential reagent. Its high isotopic purity (≥98%) and effective compensation for matrix effects (matrix factors 0.87-0.98) [2] are critical for meeting stringent regulatory acceptance criteria for precision, accuracy, and selectivity. Procurement of Dabrafenib-d9 from a vendor providing a comprehensive certificate of analysis (CoA) ensures traceability and supports the method's defensibility during regulatory submission .

Preclinical Pharmacokinetic and Drug-Drug Interaction Studies

In preclinical drug development, Dabrafenib-d9 is used as an IS to quantify Dabrafenib in plasma and tissue samples from animal models (e.g., mouse, rat) [3]. This enables precise determination of pharmacokinetic parameters, assessment of bioavailability, and investigation of drug-drug interactions with other targeted therapies or chemotherapeutic agents. The use of a stable isotope-labeled IS is particularly advantageous when analyzing samples from studies with complex dosing regimens or where endogenous interferences may be present.

Analytical Quality Control and Reference Standard Material

Dabrafenib-d9 is procured and utilized as a fully characterized reference standard for analytical method development, method validation (AMV), and quality control (QC) applications during the synthesis and formulation stages of generic Dabrafenib drug products [4]. It serves as a traceable comparator to pharmacopeial standards (USP or EP) and is critical for Abbreviated New Drug Application (ANDA) submissions, ensuring the analytical equivalence of generic formulations.

Technical Documentation Hub

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